CID 78063297

Description

CID 78063297, identified as Oscillatoxin D, is a marine-derived polyketide isolated from cyanobacteria of the genus Oscillatoria. It belongs to a class of bioactive compounds characterized by a macrocyclic lactone structure with multiple hydroxyl and methyl substituents . Oscillatoxin D exhibits significant cytotoxicity against cancer cell lines, particularly in colorectal and breast cancer models, with reported IC50 values ranging from 0.5–2.0 μM . Structural elucidation via NMR and high-resolution mass spectrometry (HRMS) confirms a molecular formula of C42H62O12 and a molecular weight of 782.92 g/mol .

Properties

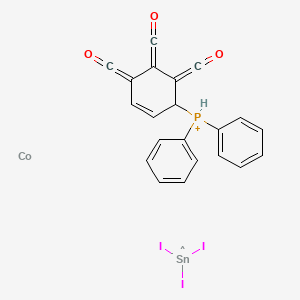

Molecular Formula |

C21H14CoI3O3PSn+ |

|---|---|

Molecular Weight |

903.7 g/mol |

InChI |

InChI=1S/C21H13O3P.Co.3HI.Sn/c22-13-16-11-12-21(20(15-24)19(16)14-23)25(17-7-3-1-4-8-17)18-9-5-2-6-10-18;;;;;/h1-12,21H;;3*1H;/q;;;;;+3/p-2 |

InChI Key |

MJDZVLJERKVHHE-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)[PH+](C2C=CC(=C=O)C(=C=O)C2=C=O)C3=CC=CC=C3.[Co].[Sn](I)(I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 78063297” involves specific synthetic routes and reaction conditions. One of the methods includes the use of spiro-containing derivatives, which are synthesized through a series of chemical reactions involving specific reagents and catalysts . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity of the compound. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78063297” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformations.

Common Reagents and Conditions: The common reagents used in the reactions of compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .

Scientific Research Applications

Compound “CID 78063297” has a wide range of scientific research applications:

Biology: In biological research, compound “this compound” is studied for its interactions with biological molecules and its potential as a tool for probing biological pathways.

Medicine: In medicine, it is investigated for its therapeutic potential in treating various diseases. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In industrial applications, compound “this compound” is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial products .

Mechanism of Action

The mechanism of action of compound “CID 78063297” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The pathways involved may include signaling cascades, enzymatic reactions, and other cellular processes. The precise mechanism of action depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 78063297 shares structural and functional similarities with three closely related oscillatoxin derivatives: 30-Methyl-Oscillatoxin D (CID 185389) , Oscillatoxin E (CID 156582093) , and Oscillatoxin F (CID 156582092) . Below is a comparative analysis based on chemical properties, bioactivity, and research findings.

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

Key Observations

Structural Modifications Influence Bioactivity :

- The 30-methyl group in CID 185389 enhances hydrophobicity but reduces aqueous solubility, leading to lower bioavailability compared to this compound .

- Ethyl side chain in CID 156582093 correlates with antibacterial specificity, likely due to enhanced membrane penetration in Gram-positive bacteria .

- Ketone substitution in CID 156582092 enables hydrogen bonding with NF-κB proteins, explaining its anti-inflammatory properties .

Cytotoxicity Hierarchy :

this compound > CID 185389 > CID 156582092 > CID 156582093.

This trend aligns with the presence of hydroxyl groups, which facilitate interactions with cellular targets like caspases .

Therapeutic Potential: this compound is prioritized for oncology due to its potent apoptosis induction. CID 156582093 and CID 156582092 are candidates for anti-infective and anti-inflammatory applications, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.